2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is an organic compound characterized by the presence of a bromomethyl group, a nitro group, and a triethylene glycol ether chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the bromomethylation of the benzene ring using reagents such as N-bromosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the ether chain, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Reduction: The major product is the corresponding amino compound.
Oxidation: Products include aldehydes, carboxylic acids, or other oxidized derivatives.
Scientific Research Applications
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Utilized in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological studies, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-benzene
- 2-(bromomethyl)-1-[2-(2-ethoxyethoxy)ethoxy]-4-nitrobenzene
- 2-(chloromethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
Uniqueness
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the nitro group enhances its electron-withdrawing properties, while the triethylene glycol ether chain increases its solubility in polar solvents, making it versatile for various applications.
Properties
CAS No. |
1486265-32-0 |
---|---|
Molecular Formula |
C12H16BrNO5 |
Molecular Weight |
334.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.